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Compound of Interest

1-(6-Chloro-5-methylpyridin-3-
Compound Name:
yl)ethanone

Cat. No.: B1403982

An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-methylpyridin-3-yl)-2-(4-
(methylsulfonyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, commonly identified by its CAS
Number 221615-75-4, is a pivotal chemical intermediate in contemporary pharmaceutical
synthesis.[1][2][3] Its primary significance lies in its role as the direct precursor to Etoricoxib, a
highly selective cyclooxygenase-2 (COX-2) inhibitor prescribed for the management of pain
and inflammation associated with various forms of arthritis and other conditions.[4][5][6][7][8]

The robust and efficient synthesis of Etoricoxib is critically dependent on the quality and
handling of this key intermediate, often referred to as "ketosulfone." A comprehensive
understanding of its physical properties is therefore not merely academic; it is essential for
process optimization, ensuring batch-to-batch consistency, developing stable formulations, and
meeting stringent regulatory standards. This guide provides a detailed examination of the
known physicochemical characteristics of this compound, supported by experimental protocols
and field-proven insights for its characterization.
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Chemical Identity and Structure

The molecular structure combines a substituted pyridine ring with a methylsulfonylphenyl
moiety, linked by an ethanone group. This unique architecture dictates its chemical reactivity
and physical behavior.

Caption: Chemical structure of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.

Table 1: Chemical Identifiers

Identifier Value
1-(6-methylpyridin-3-yl)-2-(4-
'UPAC Name (m(ethylsusllfzﬁyl)phen);:)etl(\anone[3][9]
CAS Number 221615-75-4[3]
Molecular Formula C15H1sNOsS[3][10]
Molecular Weight 289.35 g/mol [2][9][10]

CC1=NC=C(C=C1)C(=0)CC2=CC=C(C=C2)S(
=0)(=0)C[11]

Canonical SMILES

| INChl Key | YBFHILNBYXCJKD-UHFFFAOYSA-N[11][12] |

Physicochemical Properties

The physical properties of the ketosulfone intermediate are summarized below. These
parameters are fundamental for guiding its purification, drying, milling, and storage.

Table 2: Summary of Physical Properties
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Property Value Source(s)

] Solid; White to yellow or
Physical Form [2][5][12][13][14]
cream-colored powder

Melting Point >169°C (decomposes) [2]
334°C (by DSC) (5]
Boiling Point 509.7 £ 50.0 °C (Predicted) [2][15]
Density 1.242 + 0.06 g/cm? (Predicted) [2][15]
pKa 3.75 £ 0.10 (Predicted) [2]

| Solubility | Slightly soluble in DMSO and heated Methanol [[2] |

Detailed Discussion of Properties

o Physical State and Appearance: The compound is consistently reported as a solid at room
temperature.[12] Color variations from white to yellow or cream are noted in literature and
commercial sources, which may reflect different levels of purity or the presence of minor
impurities from the synthesis process.[5][13][14] Raw product is often yellow, with purification
yielding a white solid.[13]

o Melting Point and Thermal Behavior: There is a significant discrepancy in the reported
melting point values: >169°C with decomposition[2] and a much higher 334°C determined by
Differential Scanning Calorimetry (DSC).[5] This wide variation is noteworthy. The lower
value with decomposition suggests potential thermal instability, while the higher DSC value
might correspond to a specific, highly stable crystalline form (polymorph). The possibility of
polymorphism is a critical consideration in drug development, as different crystal forms can
have different solubilities, stabilities, and processing characteristics. Authoritative
characterization via DSC, Thermogravimetric Analysis (TGA), and X-ray Powder Diffraction
(XRPD) is essential to resolve this ambiguity for any given batch.

 Solubility Profile: The compound exhibits limited solubility in common polar protic solvents
like methanol, requiring heating to achieve even slight dissolution.[2] It is also slightly soluble
in DMSO.[2] Given its use in synthesis steps involving solvents like toluene and
tetrahydrofuran (THF), it can be inferred that it possesses greater solubility in less polar
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organic solvents.[4][5] A comprehensive solubility profile across a range of pharmaceutically
acceptable solvents is a crucial dataset for developing purification and crystallization
protocols.

e Spectroscopic Profile: While specific spectral data is not universally published, commercial
suppliers confirm the availability of analytical data such as NMR and HPLC for structure and
purity confirmation.[16] For quality control, the *H NMR spectrum is expected to show
characteristic signals for the aromatic protons on both the pyridine and phenyl rings, singlets
for the two methyl groups (one on the pyridine ring and one on the sulfone group), and a key
singlet for the methylene (-CHz-) bridge. The 3C NMR would similarly provide a distinct
fingerprint of the 15 carbon atoms in their unique chemical environments.

Experimental Protocols for Physical
Characterization

To ensure the reliability and reproducibility of data, standardized experimental protocols are
necessary. The following represents best-practice methodologies for characterizing the key
physical properties of this intermediate.

Caption: Workflow for comprehensive physical characterization of the ketosulfone intermediate.

Protocol 1: Determination of Melting Point by Differential
Scanning Calorimetry (DSC)

Rationale: DSC provides a more accurate and detailed thermal profile than visual methods. It
can detect melt endotherms, decomposition events, and solid-solid transitions indicative of
polymorphism, explaining the causality behind the observed thermal behavior.

o Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a non-hermetic
aluminum DSC pan.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
e Thermal Program:

o Equilibrate the cell at 25°C.
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o Ramp the temperature from 25°C to 350°C at a rate of 10°C/min. The upper limit is
chosen to encompass both reported melting points.

o Use a nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative
degradation.

o Data Analysis: Analyze the resulting heat flow curve. The peak onset of the endotherm is
reported as the melting point. Note any exothermic events that may indicate decomposition.

Protocol 2: Equilibrium Solubility Determination (Shake-
Flask Method)

Rationale: This is the gold-standard method for determining thermodynamic solubility, providing
trustworthy data essential for crystallization and formulation design. The use of HPLC for
guantification ensures specificity and accuracy.

o System Preparation: Add an excess amount of the solid compound to several vials, each
containing a known volume (e.g., 5 mL) of a selected solvent (e.g., isopropanol, acetone,
water, methanol).

o Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature
(e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

o Sample Collection & Preparation: After equilibration, allow the vials to stand for 2 hours for
the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe
fitted with a 0.22 pum filter to remove undissolved solids.

e Quantification: Dilute the filtered sample with a suitable mobile phase and analyze by a
validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Calculate the concentration against a standard curve.

Protocol 3: X-ray Powder Diffraction (XRPD) for
Crystalline Form Analysis

Rationale: XRPD is the primary tool for identifying the crystalline state (or lack thereof) and for
distinguishing between different polymorphs. This is a self-validating system for confirming the
solid-state form of the material.
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Sample Preparation: Gently pack a sufficient amount of the powder sample into the sample
holder. Ensure the surface is flat and level with the holder's surface.

Instrument Setup: Place the sample holder into the diffractometer.

Data Acquisition: Scan the sample using Cu Ka radiation over a 20 range of 2° to 40°. Use
appropriate step sizes (e.g., 0.02°) and scan speeds.

Data Analysis: The resulting diffractogram, a plot of intensity versus 20 angle, serves as a
unique fingerprint for the crystalline form. A sharp pattern of peaks indicates a crystalline
material, while a broad halo indicates an amorphous solid.

Handling, Storage, and Safety

Storage Conditions: For long-term stability, the compound should be stored at room
temperature in a dry environment, inside well-sealed containers to protect it from moisture.[2]
[12]

Safety Profile: Safety data indicates that the compound is a skin irritant.[3][14] Standard
personal protective equipment, including gloves, lab coats, and eye protection, should be
worn when handling the material. Work should be conducted in a well-ventilated area or a
fume hood.

Conclusion

1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a well-defined solid that serves

as a cornerstone in the synthesis of Etoricoxib. While key physical data such as molecular

weight and formula are firmly established, properties like the melting point require careful in-

house verification due to conflicting reports in the literature, possibly arising from

polymorphism. The experimental protocols outlined in this guide provide a robust framework for

researchers to generate reliable, batch-specific data. A thorough characterization of its thermal

behavior, solubility, and solid-state form is paramount for achieving efficient, controlled, and

scalable manufacturing of the final active pharmaceutical ingredient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["1-(6-methylpyridin-3-yl)-2-(4-
(methylsulfonyl)phenyl)ethanone” physical properties]. BenchChem, [2026]. [Online PDF].

Available at: [https://www.benchchem.com/product/b1403982#1-6-methylpyridin-3-yl-2-4-
methylsulfonyl-phenyl-ethanone-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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